Besipirdine Hydrochloride

Sodium Channel Modulation Neuroprotection Anticonvulsant Activity

Besipirdine hydrochloride (HP 749), an indole-substituted analog of 4-aminopyridine, is a small-molecule nootropic originally developed for Alzheimer's disease (AD). It functions as a potassium channel blocker while also potentiating both cholinergic and adrenergic neurotransmission in the central nervous system.

Molecular Formula C16H18ClN3
Molecular Weight 287.79 g/mol
CAS No. 130953-69-4
Cat. No. B137663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBesipirdine Hydrochloride
CAS130953-69-4
Synonymsesipirdine
besipirdine hydrochloride
HP 749
HP-749
N-(n-propyl)-N-(4-pyridinyl)-1H-indol-1-amine hydrochloride
Molecular FormulaC16H18ClN3
Molecular Weight287.79 g/mol
Structural Identifiers
SMILESCCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32.Cl
InChIInChI=1S/C16H17N3.ClH/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19;/h3-11,13H,2,12H2,1H3;1H
InChIKeyZDFVWDHZXAGROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Besipirdine Hydrochloride (CAS 130953-69-4): A Multi-Target Nootropic with Dual Cholinergic-Adrenergic Activity for Alzheimer's Disease Research


Besipirdine hydrochloride (HP 749), an indole-substituted analog of 4-aminopyridine, is a small-molecule nootropic originally developed for Alzheimer's disease (AD) [1]. It functions as a potassium channel blocker while also potentiating both cholinergic and adrenergic neurotransmission in the central nervous system . Unlike purely cholinergic agents, its dual mechanism is hypothesized to offer greater efficacy in dementia treatment [2]. The compound is currently in Phase II development for overactive bladder and has been evaluated in clinical trials for AD [3].

Why Besipirdine Hydrochloride Cannot Be Replaced by Generic Nootropics or Pure Cholinergic Agents


Generic substitution of Besipirdine hydrochloride with other nootropics or pure cholinergic agents (e.g., donepezil, tacrine) is scientifically unjustified due to its unique dual cholinergic-adrenergic mechanism. While many nootropics target a single neurotransmitter system, Besipirdine simultaneously enhances both cholinergic and adrenergic neurotransmission, a profile that may provide broader therapeutic benefit in Alzheimer's disease [1]. Furthermore, its inhibition of voltage-dependent sodium channels and alpha-2 adrenoceptors is not shared by common alternatives [2]. The quantitative evidence below demonstrates that Besipirdine's pharmacological fingerprint—encompassing distinct target affinities and functional effects—differentiates it from related compounds, making it a non-interchangeable tool for research in dementia, overactive bladder, and obsessive-compulsive disorder.

Quantitative Comparative Evidence for Besipirdine Hydrochloride vs. Analogues and Alternatives


Superior Sodium Channel Inhibition vs. Parent Compound 4-Aminopyridine

Besipirdine hydrochloride demonstrates substantially greater potency as an inhibitor of voltage-dependent sodium channels compared to the parent compound 4-aminopyridine. In a study evaluating a family of aminopyridine derivatives, besipirdine was the most potent compound, with IC50 values of 5 µM and 23.8 µM in two distinct assays measuring [3H]-batrachotoxin binding and veratridine-induced Ca2+ influx, respectively [1]. In contrast, 4-aminopyridine itself is a weak inhibitor of sodium channels, with reported IC50 values often exceeding 100 µM, and is primarily known as a potassium channel blocker. This ~20-fold difference in potency underscores the enhanced sodium channel inhibitory activity conferred by the indole substitution in besipirdine.

Sodium Channel Modulation Neuroprotection Anticonvulsant Activity

High-Affinity Alpha-2 Adrenoceptor Binding Compared to Metabolite P7480

Besipirdine binds to alpha-2 adrenoceptors with a Ki of 380 nM, whereas its N-despropyl metabolite P7480 exhibits a 38-fold higher affinity (Ki = 10 nM) [1]. This stark difference in receptor binding translates into functional divergence: while both compounds facilitate norepinephrine release via presynaptic autoreceptor blockade, only P7480 acts as a postsynaptic alpha-1 adrenoceptor agonist [1]. Consequently, besipirdine's hypertensive effects in vivo are primarily mediated by its conversion to P7480, as demonstrated by cytochrome P-450 inhibition studies [1]. This metabolic dependency is a key differentiator when selecting a research compound for in vivo studies.

Adrenergic Pharmacology Cardiovascular Research Norepinephrine Release

Symptomatic Cognitive Benefit vs. Placebo in Alzheimer's Disease Patients

In a 3-month, double-blind, placebo-controlled trial involving 275 Alzheimer's disease patients, besipirdine (5 or 20 mg BID) prevented cognitive decline on the ADAS-Cog scale, whereas the placebo group experienced deterioration [1]. Specifically, cognitive performance was sustained during treatment with besipirdine, with the 20 mg BID dose showing a trend toward greater efficacy [1]. However, the benefit did not persist after drug withdrawal, confirming its symptomatic rather than neuroprotective mechanism [1]. This differentiates besipirdine from disease-modifying agents and underscores its role as a cognitive stabilizer.

Alzheimer's Disease Cognitive Enhancement Clinical Trial

Frequency-Dependent Inhibition of Neurotransmitter Release Compared to Analog HP 184

Besipirdine's inhibition of voltage-gated sodium channels is enhanced under depolarized conditions, a property that differentiates it from the structurally related analog HP 184. Under 5 mM KCl, besipirdine inhibited veratridine-induced Ca2+ increases with an IC50 of 23.8 µM; this potency increased to 7.3 µM at 15 mM KCl [1]. In contrast, HP 184 was less sensitive to depolarization, with IC50 values of 58.2 µM (5 mM KCl) and only a modest shift to 1.3 µM (sic; likely 13 µM) under depolarized conditions [1]. This voltage-dependent enhancement suggests besipirdine preferentially targets high-frequency neuronal firing, a mechanism relevant to seizure and neuropathic pain models.

Neurotransmission Synaptic Plasticity Frequency-Dependent Modulation

Optimal Use Cases for Besipirdine Hydrochloride Based on Comparative Evidence


Investigating Dual Cholinergic-Adrenergic Mechanisms in Alzheimer's Disease Models

Besipirdine's unique ability to enhance both cholinergic and adrenergic neurotransmission [1] makes it a superior tool for dissecting the interplay between these systems in cognitive decline. Unlike pure cholinergic agents (e.g., donepezil), besipirdine provides a more holistic modulation of neurotransmitter deficits seen in AD. Researchers can leverage the clinical trial data demonstrating sustained cognitive performance vs. placebo [2] to design in vivo studies evaluating combination or adjunctive therapies.

Probing Frequency-Dependent Sodium Channel Inhibition in Epilepsy or Neuropathic Pain Research

The voltage-dependent, frequency-dependent inhibition of sodium channels by besipirdine [1] positions it as a valuable research tool for exploring anticonvulsant and analgesic mechanisms. Its enhanced potency under depolarized conditions (IC50 shifts from 23.8 µM to 7.3 µM) [1] allows investigators to study state-dependent channel blockade, a property shared by certain antiepileptic drugs. Compared to the parent 4-aminopyridine, besipirdine offers greater potency and selectivity for this specific sodium channel interaction.

Modeling Central vs. Peripheral Adrenergic Effects with Metabolic Consideration

The stark affinity difference between besipirdine (Ki 380 nM) and its active metabolite P7480 (Ki 10 nM) for alpha-2 adrenoceptors [1] necessitates careful experimental design in cardiovascular or autonomic research. Investigators can use besipirdine as a prodrug-like tool to study the time-dependent and tissue-specific conversion to P7480, which drives the hypertensive response [1]. This metabolic pathway is critical for interpreting in vivo results and differentiates besipirdine from direct-acting adrenergic agents.

Exploring Non-Cholinergic Cognitive Stabilization in Overactive Bladder or OCD Models

Besipirdine's dual cholinergic-adrenergic activity and its current Phase II status for overactive bladder [1] support its use in urological research. Additionally, its efficacy in reducing schedule-induced polydipsia in rats [2] suggests utility in obsessive-compulsive disorder (OCD) models. These applications leverage the compound's unique pharmacology beyond Alzheimer's disease, providing a multi-target approach that pure cholinergic or antimuscarinic agents cannot replicate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Besipirdine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.